2-Pentanamine, (2S)-

Vue d'ensemble

Description

2-Pentanamine, (2S)- is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pentanamine, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanamine, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

(2S)-2-Pentanamine, also known as 2-Pentanamine, is a primary amine . Primary amines are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.

Mode of Action

As a primary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces . The specific interactions and resulting changes would depend on the particular target.

Action Environment

The action, efficacy, and stability of (2S)-2-Pentanamine can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of amines can be influenced by pH, with amines being more reactive in acidic conditions .

Activité Biologique

2-Pentanamine, (2S)-, also known as (2S)-pentan-2-amine, is a chiral primary amine with the molecular formula CHN and a molecular weight of 87.16 g/mol. Its unique stereochemistry at the second carbon atom contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemical research.

- Molecular Formula : CHN

- Molecular Weight : 87.16 g/mol

- Chirality : (2S)-enantiomer

The biological activity of 2-Pentanamine is attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets. These interactions can influence various biochemical pathways, making it a candidate for drug development aimed at specific receptors or enzymes. The compound's pharmacokinetics, including its metabolism and utilization within biological systems, have been studied to understand its efficacy and safety profiles .

Biological Activities

Research indicates that 2-Pentanamine exhibits several significant biological activities:

- Neuroprotective Effects : It has been explored in studies related to neurodegenerative diseases such as Parkinson's disease. Derivatives of 2-Pentanamine have been utilized in developing electrochemical microsensors for monitoring hydrogen peroxide levels, which are critical in oxidative stress conditions associated with neurological disorders.

- Pharmacological Potential : The compound's interactions with various receptors suggest its potential as a lead compound in drug design. Its ability to influence neurotransmitter systems may contribute to its therapeutic effects .

Case Studies

- Electrochemical Sensing : In a study focusing on the development of microsensors for hydrogen peroxide detection, derivatives of 2-Pentanamine were shown to enhance sensitivity and selectivity, indicating its potential application in monitoring oxidative stress in biological systems.

- Drug Development : Research into the pharmacological properties of 2-Pentanamine has highlighted its potential role in developing new therapeutic agents targeting specific enzymes involved in metabolic pathways. This could lead to advancements in treating conditions like metabolic syndrome .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of 2-Pentanamine compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Pentanamine, (2S)- | CHN | Chiral primary amine; neuroprotective properties |

| 1-Pentylamine | CHN | Straight-chain primary amine; less biologically active |

| 3-Pentanamine | CHN | Isomeric form; different reactivity profile |

| 4-Methylpentan-2-amine | CHN | Contains an additional methyl group; altered properties |

Applications De Recherche Scientifique

Synthetic Chemistry Applications

2-Pentanamine serves as a versatile building block in organic synthesis. Its applications include:

- Building Block for Chiral Amine Synthesis : It is utilized in the preparation of various chiral amines and nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals .

- Reductive Amination : This method involves the reaction of 2-pentanone with ammonia or amines in the presence of reducing agents, producing 2-pentanamine efficiently.

Biological Applications

The biological relevance of 2-pentanamine is underscored by its interactions within biological systems:

- Pharmacokinetics and Metabolism : Studies indicate that 2-pentanamine interacts with various biological targets through hydrogen bonding and electrostatic interactions, influencing several biochemical pathways. This makes it a candidate for drug design aimed at specific receptors or enzymes.

- Neuroscience Research : Derivatives of 2-pentanamine have been employed in developing electrochemical microsensors for monitoring hydrogen peroxide levels, which are relevant in neurological studies such as those related to Parkinson's disease.

Material Science Applications

In material science, 2-pentanamine is explored for its potential in:

- Polymer Production : It can be used as a precursor in synthesizing polymers and resins.

- Electrochemical Sensors : Its derivatives are investigated for applications in advanced sensing technologies due to their reactivity and selectivity.

Case Studies and Research Insights

Several research studies highlight the applications of 2-pentanamine:

- Enantioselective Separation Techniques : Research has focused on utilizing 2-pentanamine for its potential in various enantioselective separation techniques, which are crucial for producing pure enantiomers in pharmaceuticals.

- Biocatalysis : Investigations into the biocatalytic potential of amine dehydrogenases have shown that 2-pentanamine can be effectively utilized in enzymatic reactions that produce chiral amines from ketones .

- Chemical Reaction Mechanisms : Studies on the mechanisms involving 2-pentanamine reveal its ability to undergo oxidation and reduction reactions, forming various nitrogen-containing compounds that are valuable in organic synthesis.

Propriétés

IUPAC Name |

(2S)-pentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIPFLJVCPEKU-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

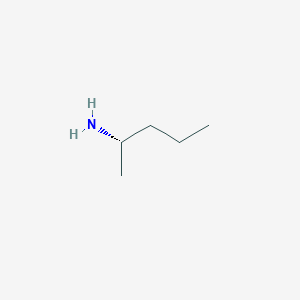

CCCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.